PF-05020182

Catalog No.
S539138
CAS No.
1354712-92-7
M.F
C18H30N4O4
M. Wt
366.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-05020182

CAS Number

1354712-92-7

Product Name

PF-05020182

IUPAC Name

N-[4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide

Molecular Formula

C18H30N4O4

Molecular Weight

366.46

InChI

InChI=1S/C18H30N4O4/c1-18(2,3)11-13(23)19-14-15(25-5)20-17(21-16(14)26-6)22-9-7-12(24-4)8-10-22/h12H,7-11H2,1-6H3,(H,19,23)

InChI Key

XHJMCIALHJMEBB-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1=C(N=C(N=C1OC)N2CCC(CC2)OC)OC

solubility

Soluble in DMSO, not in water

Synonyms

PF05020182; PF-05020182; PF 05020182; PF5020182; PF-5020182; PF 5020182.

The exact mass of the compound N-(4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl)-3,3-dimethylbutanamide is 366.22671 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-05020182 (CAS: 1354712-92-7) is a highly selective, orally bioavailable, and blood-brain barrier (BBB) penetrant voltage-gated potassium channel (Kv7/KCNQ) opener. Developed as a structural evolution of first-generation modulators, it potently activates human Kv7.2/7.3, Kv7.4, and Kv7.3/7.5 channels with sub-micromolar EC50 values (334 nM, 625 nM, and 588 nM, respectively) [1]. For procurement professionals and neuropharmacology researchers, PF-05020182 represents a critical tool compound. It delivers the robust anti-convulsant and neuronal hyperpolarization efficacy expected of the Kv7 opener class while being specifically engineered to eliminate the toxicological and chemical liabilities inherent to older benchmark materials, making it highly suitable for advanced in vitro screening and in vivo central nervous system (CNS) modeling [2].

Substituting PF-05020182 with first-generation Kv7 openers like retigabine (ezogabine) or flupirtine introduces severe confounding variables in both cellular assays and in vivo models. Legacy openers contain an aniline structural alert, which undergoes cytochrome P450-mediated oxidation to form highly reactive quinone imine metabolites[1]. In practical laboratory settings, this leads to idiosyncratic hepatotoxicity, reactive protein binding, and pronounced blue/grey tissue pigmentation during long-term dosing. PF-05020182 was specifically designed to replace this problematic aniline motif with a 4,6-dimethoxypyrimidine core[2]. This substitution completely abolishes the reactive metabolite formation while preserving target engagement, meaning buyers procuring PF-05020182 avoid the tissue artifacts, off-target toxicity, and assay interference that routinely compromise data generated using generic or legacy Kv7 modulators.

Elimination of Aniline-Driven Reactive Metabolites

First-generation Kv7 openers like retigabine and flupirtine are limited by an aniline ring that causes idiosyncratic adverse drug reactions (IADRs) and tissue pigmentation via reactive metabolite formation. PF-05020182 replaces this aniline with a 4,6-dimethoxypyrimidine core, completely removing the structural alert while maintaining potent sub-micromolar activation of Kv7.2/7.3 (EC50 = 334 nM) [1].

Evidence DimensionChemical stability and reactive metabolite potential
Target Compound DataPF-05020182: 4,6-dimethoxypyrimidine core (zero aniline-driven quinone formation)
Comparator Or BaselineRetigabine / Flupirtine: Aniline core (high propensity for reactive quinone imine formation)
Quantified DifferenceComplete elimination of the aniline structural alert while preserving target EC50 < 350 nM
ConditionsIn vitro ADME and structural toxicity profiling

Procuring this compound ensures long-term in vivo and cellular studies are not confounded by reactive metabolite toxicity or tissue pigmentation artifacts.

Differentiated Subtype Selectivity Profile

Unlike pan-Kv7 openers, PF-05020182 exhibits a refined subtype activation profile. While it potently activates heterotetrameric Kv7.2/7.3 (EC50 = 334 nM), Kv7.3/7.5 (EC50 = 588 nM), and homotetrameric Kv7.4 (EC50 = 625 nM), it does not activate homotetrameric Kv7.5 channels [1]. This contrasts with retigabine, which broadly activates all Kv7.2-7.5 subtypes.

Evidence DimensionHomotetrameric Kv7.5 activation
Target Compound DataPF-05020182: No activation of homotetrameric Kv7.5
Comparator Or BaselineRetigabine: Activates homotetrameric Kv7.5
Quantified DifferenceQualitative divergence in homotetrameric Kv7.5 engagement
ConditionsPatch-clamp electrophysiology in recombinant systems

Allows researchers to selectively study heterotetrameric channel dynamics without the confounding noise of homotetrameric Kv7.5 activation.

In Vivo Efficacy and BBB Penetration in Epilepsy Models

PF-05020182 was optimized for excellent blood-brain barrier (BBB) penetrability and in vivo stability. In the maximal electroshock (MES) assay—a standard model for refractory epilepsy—PF-05020182 dose-dependently decreased the number of animals exhibiting full tonic extension convulsions, demonstrating robust CNS target engagement that is fully consistent with its in vitro EC50 values [1].

Evidence DimensionIn vivo anti-convulsant activity
Target Compound DataPF-05020182: Significant dose-dependent inhibition of convulsions
Comparator Or BaselineVehicle control / non-penetrant analogs: No significant seizure protection
Quantified DifferenceRobust translation of 334 nM in vitro potency to in vivo MES efficacy
ConditionsRat corneal electric shock-induced tonic seizure (MES) model

Confirms the compound is a reliable, highly bioavailable precursor for in vivo neurological studies, avoiding the high failure rates of poorly penetrant analogs.

Long-Term In Vivo Models of Refractory Epilepsy

Because PF-05020182 lacks the aniline structural alert found in retigabine, it is the preferred Kv7 opener for long-term dosing in rodent models of epilepsy (such as the MES assay). It provides stable anti-convulsant activity without causing the hepatotoxicity or tissue pigmentation that often force early termination of studies using legacy compounds[1].

Electrophysiological Dissection of Kv7 Subtypes

Due to its unique inability to activate homotetrameric Kv7.5 channels while retaining high potency for heterotetrameric Kv7.2/7.3 and Kv7.3/7.5, PF-05020182 is an ideal pharmacological tool for patch-clamp studies aiming to isolate specific M-current contributions in mixed neuronal populations [2].

Hepatotoxicity-Free Neuropharmacology Screening

In industrial drug discovery pipelines evaluating new anti-epileptic or analgesic mechanisms, PF-05020182 serves as a clean positive control. Its 4,6-dimethoxypyrimidine core ensures that cellular assays (such as high-throughput thallium flux assays) are not confounded by reactive quinone imine formation or non-specific protein binding [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Exact Mass

366.22671

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Davoren JE, Claffey MM, Snow SL, Reese MR, Arora G, Butler CR, Boscoe BP,

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